molecular formula C23H26BrN5O2 B12932596 N-[2-(4-{[3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propyl]amino}phenyl)ethyl]-2-bromoacetamide CAS No. 15473-84-4

N-[2-(4-{[3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propyl]amino}phenyl)ethyl]-2-bromoacetamide

Cat. No.: B12932596
CAS No.: 15473-84-4
M. Wt: 484.4 g/mol
InChI Key: SPQLGJIMTZSSOE-UHFFFAOYSA-N
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Description

N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide is a synthetic organic compound that belongs to the class of bromoacetamides. This compound is characterized by its complex structure, which includes a pyrimidine ring, a phenyl group, and a bromoacetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.

    Attachment of the Propyl Chain: The propyl chain can be attached through alkylation reactions.

    Formation of the Bromoacetamide Moiety:

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromoacetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular responses.

    Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of bromoacetamide.

    N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-iodoacetamide: Contains an iodoacetamide group.

Uniqueness

The uniqueness of N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

15473-84-4

Molecular Formula

C23H26BrN5O2

Molecular Weight

484.4 g/mol

IUPAC Name

N-[2-[4-[3-(2-amino-6-oxo-4-phenyl-1H-pyrimidin-5-yl)propylamino]phenyl]ethyl]-2-bromoacetamide

InChI

InChI=1S/C23H26BrN5O2/c24-15-20(30)27-14-12-16-8-10-18(11-9-16)26-13-4-7-19-21(17-5-2-1-3-6-17)28-23(25)29-22(19)31/h1-3,5-6,8-11,26H,4,7,12-15H2,(H,27,30)(H3,25,28,29,31)

InChI Key

SPQLGJIMTZSSOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)CCCNC3=CC=C(C=C3)CCNC(=O)CBr

Origin of Product

United States

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